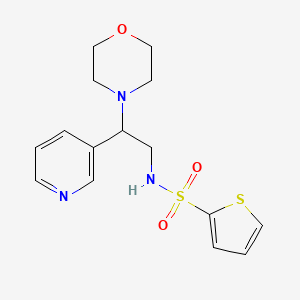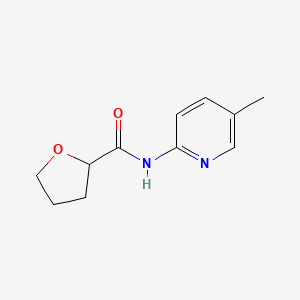![molecular formula C24H17N3O2 B2530672 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-83-3](/img/structure/B2530672.png)
3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane (CNN) with terminal alkynes provides pyrazoles. This method offers mild conditions and broad substrate scope . One-Pot Condensations : Ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. In situ oxidation using bromine leads to a variety of pyrazoles. Alternatively, heating pyrazolines in DMSO under oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles . Dehydrogenative Coupling : Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines. These reactions offer high selectivity and wide substrate scope with only water and hydrogen gas as byproducts . Phosphine-Free Cycloaddition : Dialkyl azodicarboxylates react with substituted propargylamines in a [3+2] cycloaddition to yield functionalized pyrazoles at room temperature. This method exhibits high selectivity and wide substrate scope .
Molecular Structure Analysis
To confirm the molecular structure of the product, various techniques were employed, including 1H NMR , 13C NMR , IR , and MASS analysis . For instance, the 1H NMR spectrum revealed characteristic peaks corresponding to tert-butyl protons and the NH group .
Chemical Reactions Analysis
The compound’s chemical reactivity is crucial. It can participate in various reactions, including cycloadditions, condensations, and dehydrogenative coupling. These reactions are essential for its synthesis and functionalization .
Aplicaciones Científicas De Investigación
Chemical Decomposition Studies
The compound has been used in studies investigating the kinetics and products of chemical decomposition . The experimental results can best be explained by assuming a mechanism in which the compound decomposes homolytically to yield a nitrogen molecule and two triazenyl radicals .
Biological Activity in Medicine and Agriculture
Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
Use in Allergy Detection
The compound p-Tolyl isocyanate, which is related to the compound , reacts with human serum albumin to form an antigen which helps in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate .
Inhibition of SHP1 Activity
The compound has been used in the development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which are structurally similar to the compound , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Use in Synthesis of Phosphine Ligands
The compound has been used in the synthesis of phosphine ligands, which have been used to stabilize and/or activate organotransition metal species .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-7-9-17(10-8-15)27-24-18-11-21-22(29-14-28-21)12-20(18)25-13-19(24)23(26-27)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLKDCPPFDGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)



![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)
![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)
![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)
![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)
